molecular formula C18H19FN2O4S B6542729 4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060321-90-5

4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No. B6542729
CAS RN: 1060321-90-5
M. Wt: 378.4 g/mol
InChI Key: NATMEWZYDZCWCW-UHFFFAOYSA-N
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Description

This compound, also known by registry numbers ZINC000000778626 , is a molecular structure with the formula C18H19FN2O5S . It has a molecular weight of 394.42 . It is available from various suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other . The IR spectrum and NMR spectrum provide more detailed information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (394.42), molecular formula (C18H19FN2O5S), and its solubility in DMSO is unknown . More detailed properties can be determined through IR and NMR spectroscopy .

Scientific Research Applications

Antibacterial Agents

The compound’s structural features make it a potential candidate for antibacterial drug development. Researchers have investigated its efficacy against Gram-positive pathogens. Notably, it serves as an intermediate in the synthesis of Linezolid, a highly effective antibiotic used to combat various bacterial infections .

Anticancer Properties

In the pursuit of improved anticancer agents, novel derivatives of this compound have been synthesized and evaluated. Specifically, N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives have shown promise in preclinical studies. Their potential as targeted therapies warrants further investigation .

Nonlinear Optical Properties

The compound’s nonlinear optical properties have been explored. Studies involving Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy shed light on its behavior. Researchers aim to harness these properties for applications in photonics and optical devices .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-fluoro-5-morpholin-4-yl-n-[1-(2-pyridin-4-ylethyl)-1h-indol-6-yl]benzamide, have been found to inhibit the mitogen-activated protein kinase 14 (mapk14) .

Mode of Action

Similar compounds have been found to interfere with the action of mapk14 . This suggests that the compound might interact with its target protein and inhibit its function, leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a mapk14 inhibitor , it might affect pathways regulated by this kinase, which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation.

Result of Action

Given its potential role as a mapk14 inhibitor , it might lead to changes in cellular processes regulated by this kinase, potentially affecting cell proliferation, differentiation, and survival.

properties

IUPAC Name

4-fluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-3-7-17(8-4-15)26(23,24)20-16-5-1-14(2-6-16)13-18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATMEWZYDZCWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide

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